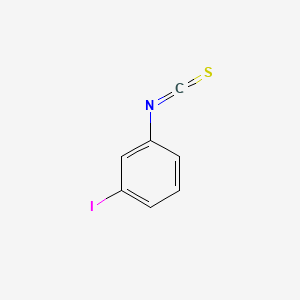

3-Iodophenyl isothiocyanate

Descripción

Propiedades

IUPAC Name |

1-iodo-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCSXVAACHUTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185177 | |

| Record name | 3-Iodophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3125-73-3 | |

| Record name | 3-Iodophenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-IODOPHENYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Iodophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-Iodophenyl isothiocyanate. The information herein is intended to support research and development activities by providing detailed data on its physicochemical characteristics, synthesis, reactivity, and biological significance, with a focus on its potential applications in drug development.

Core Chemical Properties

This compound is an aromatic organosulfur compound characterized by the presence of an iodine atom and an isothiocyanate functional group attached to a benzene (B151609) ring at the meta position. These functional groups impart distinct reactivity and make it a valuable reagent in various chemical transformations.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄INS | [1] |

| Molecular Weight | 261.09 g/mol | [1] |

| CAS Number | 3125-73-3 | [1] |

| Appearance | White to orange to green powder or lump | [2] |

| Melting Point | 45.0 to 49.0 °C | [2] |

| Boiling Point | Not experimentally determined; predicted values vary. | |

| Purity | >98.0% (GC) | [2] |

| IUPAC Name | 1-iodo-3-isothiocyanatobenzene |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of aryl isothiocyanates exhibits a characteristic strong and sharp absorption band for the asymmetric stretching vibration of the -N=C=S group, typically appearing in the range of 2000-2200 cm⁻¹[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show signals corresponding to the aromatic protons. Due to the meta-substitution pattern, a complex splitting pattern is expected. For comparison, the related compound 3-iodophenol (B1680319) shows aromatic proton signals between δ 6.7 and 7.3 ppm[4]. The ¹³C NMR spectrum would display signals for the aromatic carbons and a characteristic signal for the carbon of the isothiocyanate group.

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. For the related 2- and 4-iodophenyl isothiocyanates, the molecular ion peak is observed, along with characteristic fragmentation patterns[5][6]. Alkyl isothiocyanates often show a characteristic peak at m/e 72, corresponding to the CH₂NCS⁺ ion[7].

Synthesis and Purification

The synthesis of this compound typically starts from the corresponding primary amine, 3-iodoaniline (B1194756). The conversion of the amine to the isothiocyanate can be achieved through several methods, with the thiophosgene (B130339) method being a common approach.

Synthetic Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via the Thiophosgene Method

This protocol is based on general procedures for the synthesis of aryl isothiocyanates using thiophosgene[8][9]. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood.

Materials:

-

3-Iodoaniline

-

Thiophosgene (CSCl₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-iodoaniline (1.0 equivalent) in dichloromethane.

-

Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.

-

While stirring the mixture vigorously, slowly add thiophosgene (1.2 equivalents) dropwise at room temperature.

-

Continue stirring for approximately 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 times).

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Column Chromatography

The crude product can be purified using column chromatography[10][11].

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography)

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be optimized based on TLC analysis.

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Chemical Reactivity and Applications

The isothiocyanate group is a versatile functional handle that readily reacts with nucleophiles, making this compound a useful reagent in bioconjugation and the synthesis of various heterocyclic compounds.

Reactivity with Nucleophiles

The central carbon atom of the isothiocyanate group (-N=C=S) is electrophilic and susceptible to attack by nucleophiles such as amines, thiols, and alcohols. The reaction with primary or secondary amines yields substituted thioureas. This reactivity is the basis for its use in labeling and cross-linking biomolecules.

Application in Bioconjugation

This compound can be used to label proteins, peptides, and other biomolecules containing free amine groups (e.g., the N-terminus or the side chain of lysine (B10760008) residues)[12][13]. The iodine atom can serve as a heavy atom for crystallographic studies or as a site for further chemical modification, including radioiodination[12].

Experimental Protocol: Peptide Labeling

This is a general protocol for the labeling of a peptide with this compound.

Materials:

-

Peptide with a free amine group

-

This compound

-

A suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Organic co-solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO)

Procedure:

-

Dissolve the peptide in the buffer to a desired concentration.

-

Prepare a stock solution of this compound in an organic co-solvent.

-

Add a molar excess of the this compound solution to the peptide solution while gently vortexing. The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid denaturation of the peptide.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 1-4 hours), protected from light.

-

The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer).

-

The labeled peptide can be purified from the excess reagent and byproducts using techniques such as dialysis, size-exclusion chromatography, or reversed-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Signaling Pathways

Isothiocyanates, as a class of compounds, are known for their potential anticancer properties[14][15]. They have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms.

Induction of Apoptosis

Studies on various isothiocyanates have demonstrated their ability to induce apoptosis in cancer cell lines[16][17][18]. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, the activation of caspase-3, an executioner caspase, is a common feature of isothiocyanate-induced apoptosis[16][18][19].

Modulation of Signaling Pathways

Isothiocyanates can influence multiple signaling pathways involved in cell survival and proliferation[20][21][22]. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades such as ERK, JNK, and p38[20]. The modulation of these pathways can lead to the downstream activation of apoptotic machinery. Additionally, isothiocyanates have been shown to affect the expression of Bcl-2 family proteins, which are critical regulators of apoptosis[18][20].

The following diagram illustrates a generalized signaling pathway for isothiocyanate-induced apoptosis.

Caption: Generalized signaling pathway for isothiocyanate-induced apoptosis in cancer cells.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled[2].

-

Corrosivity: It can cause severe skin burns and eye damage[2].

-

Irritation: It may cause respiratory irritation[2].

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

This technical guide provides a foundational understanding of the chemical properties and applications of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the provided protocols to their specific experimental needs.

References

- 1. This compound [stenutz.eu]

- 2. This compound | 3125-73-3 | TCI AMERICA [tcichemicals.com]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. 3-Iodophenol(626-02-8) 1H NMR [m.chemicalbook.com]

- 5. 2-Iodophenyl isothiocyanate [webbook.nist.gov]

- 6. 4-Iodophenyl isothiocyanate [webbook.nist.gov]

- 7. scispace.com [scispace.com]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. benchchem.com [benchchem.com]

- 12. Development of 3-iodophenylisothiocyanate for radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 15. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Induction of apoptosis by isothiocyanate sulforaphane in human cervical carcinoma HeLa and hepatocarcinoma HepG2 cells through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 20. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 22. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Postulated Mechanism of Action of 3-Iodophenyl Isothiocyanate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific experimental data on the mechanism of action of 3-Iodophenyl isothiocyanate (3-IPI) in the context of cancer biology is limited in publicly accessible scientific literature. This guide, therefore, presents a postulated mechanism of action based on the well-established activities of structurally related isothiocyanates (ITCs), particularly phenyl isothiocyanates. The experimental protocols provided are standard methods that would be employed to verify these predicted actions for 3-IPI.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds recognized for their potential as chemopreventive and therapeutic agents in oncology.[1] Derived from the hydrolysis of glucosinolates found in cruciferous vegetables, ITCs have been shown to modulate a multitude of cellular pathways involved in carcinogenesis, including the induction of apoptosis, cell cycle arrest, and the regulation of metabolic enzymes.[2][3]

This compound (3-IPI) is a synthetic ITC that has been utilized as a reagent for the radioiodination of monoclonal antibodies, indicating its ability to react with biological molecules.[4] While its primary application has been in bioconjugation, its structural similarity to other biologically active phenyl isothiocyanates suggests it may possess anticancer properties. This technical guide will provide an in-depth overview of the postulated mechanism of action of 3-IPI, drawing parallels from well-researched ITCs.

Core Postulated Mechanism of Action: Induction of Apoptosis

The primary anticancer effect of isothiocyanates is their ability to induce programmed cell death, or apoptosis, in cancer cells.[5][6] This is a multi-faceted process involving the activation of specific signaling pathways and the modulation of key regulatory proteins.

Activation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

A central mechanism by which ITCs are thought to initiate apoptosis is through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways, including the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, are critical regulators of cellular responses to stress.[1] It is postulated that 3-IPI, like other ITCs, induces cellular stress, leading to the phosphorylation and activation of these kinases.

Modulation of the Bcl-2 Family of Proteins

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). ITCs have been shown to disrupt the balance between these proteins, favoring apoptosis. It is likely that 3-IPI would decrease the expression of anti-apoptotic proteins while increasing the expression of pro-apoptotic proteins. This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.

Activation of Caspases

The release of cytochrome c from the mitochondria initiates a cascade of events leading to the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.[5]

Quantitative Data on Related Phenyl Isothiocyanates

While specific data for 3-IPI is unavailable, the following table summarizes the half-maximal inhibitory concentration (IC50) values for related phenyl isothiocyanates in various cancer cell lines. This data provides a benchmark for the expected potency of 3-IPI.

| Isothiocyanate Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenethyl Isothiocyanate (PEITC) | PC-3 (Prostate) | ~10 | [1] |

| Phenethyl Isothiocyanate (PEITC) | A549 (Lung) | ~7.5 | [5] |

| Benzyl (B1604629) Isothiocyanate (BITC) | MCF-7 (Breast) | 5.95 | [7] |

| Benzyl Isothiocyanate (BITC) | PANC-1 (Pancreatic) | ~15 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the precise mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of 3-IPI on cancer cells and to determine its IC50 value.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of 3-IPI (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for MAPK Activation and Bcl-2 Family Proteins

This technique is used to detect changes in the phosphorylation status of MAPK proteins and the expression levels of Bcl-2 family proteins following treatment with 3-IPI.

Protocol:

-

Cell Lysis: Treat cells with 3-IPI for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-ERK, total ERK, phospho-p38, total p38, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner of apoptosis.

Protocol:

-

Cell Lysis: Treat cells with 3-IPI to induce apoptosis. Lyse the cells according to the manufacturer's protocol for the caspase-3 activity assay kit.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests that its mechanism of action in cancer cells will align with that of other well-characterized phenyl isothiocyanates. The core of this proposed mechanism is the induction of apoptosis through the activation of MAPK signaling pathways, modulation of the Bcl-2 family of proteins, and subsequent activation of the caspase cascade. The experimental protocols outlined in this guide provide a clear roadmap for researchers to investigate and validate these postulated mechanisms for 3-IPI. Further research into the specific cellular targets and signaling effects of this compound is warranted to fully understand its potential as a novel anticancer agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Antifungal Activity of Isothiocyanates and Related Compounds: I. Naturally Occurring Isothiocyanates and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strong promoting activity of phenylethyl isothiocyanate and benzyl isothiocyanate on urinary bladder carcinogenesis in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Reactivity of 3-Iodophenyl Isothiocyanate with Amino Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of 3-iodophenyl isothiocyanate (3-IPI) with primary and secondary amino groups. This reaction is fundamental in various bioconjugation and labeling techniques critical to research and drug development. This document outlines the core reaction mechanism, influencing factors, quantitative data, and detailed experimental protocols.

Core Reaction Mechanism

The fundamental reaction between this compound and an amino group is a nucleophilic addition that forms a stable N,N'-substituted thiourea (B124793) linkage. The isothiocyanate group (–N=C=S) serves as an electrophile, where the central carbon atom is susceptible to attack by the nucleophilic amine.

The reaction proceeds via a concerted mechanism.[1] The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic carbon of the isothiocyanate. This is followed by a proton transfer from the amine to the nitrogen of the isothiocyanate, resulting in the formation of a stable thiourea covalent bond. Isothiocyanates are favored over their isocyanate counterparts in many bioconjugation applications due to their moderate reactivity and greater stability in aqueous solutions.[2]

Factors Influencing Reactivity

The efficiency and specificity of the conjugation reaction are governed by several key experimental parameters. Proper control of these factors is essential to maximize yield and minimize off-target reactions.

pH of the Reaction Medium

The pH of the buffer system is the most critical factor influencing the reaction. The reacting amine must be in its unprotonated, free-base form to be nucleophilic.

-

Reaction with Amines : Aliphatic amines, such as the ε-amino group of lysine (B10760008) residues in proteins, are most reactive at a pH of 8.5 to 9.5.[2] In this range, a sufficient concentration of the amine is deprotonated and available for reaction. A pH above 9 is generally considered optimal for isothiocyanate conjugations.[2][3]

-

Reaction with Thiols : At a lower pH range of 6.0 to 8.0, isothiocyanates can exhibit cross-reactivity with thiol groups (e.g., from cysteine residues), forming a dithiocarbamate (B8719985) linkage.[3] Therefore, to achieve selectivity for amino groups, maintaining an alkaline pH is crucial.

-

Hydrolysis of Reagent : Isothiocyanates are susceptible to hydrolysis, and the rate of this degradation increases with pH.[2] A careful balance must be struck to ensure the amine is sufficiently reactive without causing rapid degradation of the 3-IPI reagent.

Amine Basicity and Steric Hindrance

The inherent reactivity of the target amino group plays a significant role.

-

Aliphatic vs. Aromatic Amines : Aliphatic amines, like those on lysine side chains, are moderately basic and highly reactive with isothiocyanates at the appropriate pH.[2] The N-terminal α-amino group of a protein typically has a lower pKa (~7), allowing for potential selective modification at a near-neutral pH.[2]

-

Steric Effects : The accessibility of the amino group can affect the reaction rate. Bulky neighboring groups may sterically hinder the approach of the 3-IPI molecule, slowing the reaction.

Quantitative Data and Reaction Conditions

While specific kinetic data for this compound is not extensively published, the reaction parameters can be inferred from studies on similar aryl isothiocyanates used in protein modification, such as phenyl isothiocyanate (PITC) in Edman degradation.[4][5][6] High reaction yields are consistently reported when optimal conditions are met.[7]

| Parameter | Recommended Condition | Rationale & Notes | Citation |

| pH | 9.0 - 10.0 | Maximizes deprotonation of aliphatic amines (e.g., lysine) while minimizing immediate reagent hydrolysis. | [2][3] |

| Buffer System | Carbonate-Bicarbonate (100 mM) or Phosphate Buffer | Must be free of primary or secondary amines (e.g., Tris, glycine) to prevent competition for the reagent. | [2] |

| Solvent | Aqueous buffer with a co-solvent (e.g., DMF, DMSO) | 3-IPI has limited aqueous solubility. A small amount of an organic co-solvent is often required to dissolve the reagent before adding it to the aqueous reaction mixture. | [8] |

| Temperature | 25 - 40 °C | The reaction proceeds efficiently at room temperature. Moderate heating can increase the rate but may also accelerate hydrolysis. | [9][10] |

| Reagent Molar Excess | 10- to 20-fold | A molar excess of 3-IPI over the target amine is typically used to drive the reaction to completion, especially in protein labeling. | |

| Reaction Time | 2 - 4 hours | Reaction progress should be monitored chromatographically (e.g., HPLC) to determine completion. | [9] |

Experimental Protocols

The following section provides a generalized protocol for the conjugation of this compound to a protein, a common application for this class of reagents.

Materials and Reagents

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound (3-IPI)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 100 mM Sodium Bicarbonate, pH 9.0

-

Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0

-

Purification column (e.g., size-exclusion chromatography)

Step-by-Step Protocol

-

Protein Preparation : Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Reagent Preparation : Immediately before use, prepare a stock solution of 3-IPI in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Conjugation Reaction :

-

While gently stirring the protein solution, add the desired molar excess of the 3-IPI stock solution dropwise.

-

Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

-

-

Reaction Quenching : Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted 3-IPI. Incubate for 30 minutes.

-

Purification : Remove unreacted 3-IPI, quenching agent, and any byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Analysis : Characterize the resulting conjugate using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC to determine the degree of labeling.

Applications in Research and Drug Development

The reactivity of this compound with amines makes it a valuable tool in several advanced applications:

-

Radioiodination of Antibodies : 3-IPI is a precursor for introducing radioactive iodine isotopes (e.g., ¹²⁵I) onto monoclonal antibodies. The resulting radiolabeled antibodies are used in immunoassays and as imaging agents.

-

Protein Sequencing : Aryl isothiocyanates are the foundational reagents in Edman degradation, a method for sequencing amino acids from the N-terminus of a peptide or protein.[4][5]

-

Bioconjugation : The stable thiourea linkage is used to attach various payloads to proteins or peptides, including fluorescent dyes, small molecule drugs (in the context of Antibody-Drug Conjugates), or radical precursors for mass spectrometry analysis.[7][11]

Conclusion

This compound is a versatile reagent whose reactivity with amino groups can be precisely controlled, primarily through careful management of pH. The formation of a stable thiourea bond provides a robust method for labeling and conjugating biomolecules. For researchers and drug developers, a thorough understanding of the reaction mechanism and its influencing factors is paramount to successfully employing this chemistry in the creation of advanced bioconjugates, diagnostics, and therapeutics.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. [Kinetic study of the reaction of phenylisothiocyanate with amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 3-Iodophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodophenyl isothiocyanate is a valuable reagent and building block in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its utility stems from the dual reactivity of the isothiocyanate group, which readily reacts with nucleophiles such as amines to form thioureas, and the iodo-substituted aromatic ring, which can participate in various cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic routes to this compound from 3-iodoaniline (B1194756), detailed experimental protocols, purification methods, and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3125-73-3 | |

| Molecular Formula | C₇H₄INS | |

| Molecular Weight | 261.08 g/mol | |

| Appearance | White to pale yellow solid | |

| Melting Point | 44-47 °C | |

| Purity (typical) | >98% |

Synthetic Pathways

The synthesis of this compound is most commonly achieved by the conversion of the primary amine, 3-iodoaniline. Two principal methods are widely employed: the thiophosgene (B130339) method and the carbon disulfide method. The choice between these routes often depends on the scale of the reaction, safety considerations, and available reagents.

Method 1: The Thiophosgene Route

This method offers a direct and often high-yielding conversion of 3-iodoaniline to the corresponding isothiocyanate using the highly reactive thiophosgene (CSCl₂). The reaction is typically performed in a biphasic system to facilitate the reaction and subsequent work-up.

Reaction Scheme:

Method 2: The Carbon Disulfide Route

This method provides a safer alternative to the highly toxic and volatile thiophosgene. It proceeds via a two-step, one-pot process. Initially, 3-iodoaniline reacts with carbon disulfide in the presence of a base to form an in-situ dithiocarbamate (B8719985) salt. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.

Reaction Scheme:

-

I-C₆H₄-NH₂ + CS₂ + Base → [I-C₆H₄-NH-C(S)S]⁻[Base-H]⁺

-

[I-C₆H₄-NH-C(S)S]⁻[Base-H]⁺ + Desulfurizing Agent → I-C₆H₄-N=C=S + Byproducts

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: General synthesis workflow.

Experimental Protocols

Method 1: Synthesis using Thiophosgene

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates.

Materials and Equipment:

-

3-Iodoaniline

-

Thiophosgene (CSCl₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator

-

Caution: Thiophosgene is highly toxic and corrosive. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-iodoaniline (1.0 eq) in dichloromethane.

-

Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic system.

-

Cool the vigorously stirred mixture in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 eq) in dichloromethane via a dropping funnel over 30-60 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Method 2: Synthesis using Carbon Disulfide

This protocol is based on general methods for isothiocyanate synthesis using carbon disulfide and a desulfurizing agent.[1]

Materials and Equipment:

-

3-Iodoaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (B128534) (Et₃N) or another suitable base

-

Tosyl chloride (TsCl) or ethyl chloroformate as the desulfurizing agent

-

Dichloromethane (CH₂Cl₂) or another suitable organic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, rotary evaporator

-

Caution: Carbon disulfide is highly flammable and toxic. Handle with care in a well-ventilated fume hood.

Procedure:

-

Dissolve 3-iodoaniline (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add triethylamine (1.1 eq) to the solution and stir.

-

Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours to form the dithiocarbamate salt. Monitor by TLC.

-

Once the formation of the intermediate is complete, cool the mixture again in an ice bath.

-

Add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise.

-

Stir the reaction at room temperature until completion (typically 1-3 hours, monitor by TLC).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound obtained from either synthetic route can be purified by one of the following methods:

1. Crystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or a mixture of hexane (B92381) and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Column Chromatography:

-

Adsorb the crude product onto a small amount of silica (B1680970) gel.

-

Perform flash column chromatography on a silica gel column using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired product from impurities.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

3. High-Performance Liquid Chromatography (HPLC):

-

For very high purity requirements, as in the case of radio-labeled compounds, purification can be achieved using HPLC.[2]

The following diagram illustrates the general workflow for the purification of this compound.

Caption: Purification workflow.

Quantitative Data Summary

While specific yields for the synthesis of this compound from 3-iodoaniline are not extensively reported in the literature, the following table provides expected yields and purities based on general procedures for analogous aryl isothiocyanates.

| Method | Starting Material | Key Reagents | Expected Yield | Expected Purity |

| Thiophosgene | 3-Iodoaniline | Thiophosgene, NaHCO₃ | 70-90% | >95% after purification |

| Carbon Disulfide | 3-Iodoaniline | CS₂, Et₃N, TsCl | 60-85% | >95% after purification |

Conclusion

The synthesis of this compound can be reliably achieved from 3-iodoaniline using either the thiophosgene or the carbon disulfide method. The thiophosgene route is more direct and may offer higher yields, but necessitates stringent safety precautions. The carbon disulfide method provides a safer alternative with good expected yields. Proper purification of the crude product by crystallization or column chromatography is crucial to obtain a high-purity final product suitable for further applications in research and drug development. This guide provides the necessary information for the successful synthesis and purification of this important chemical intermediate.

References

3-Iodophenyl isothiocyanate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodophenyl isothiocyanate is a reactive chemical compound of significant interest in biomedical research and drug development. Its isothiocyanate group allows for covalent modification of proteins, making it a valuable tool for labeling and probing biological systems. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and detailed experimental protocols for its application, with a focus on its use in radioiodination of antibodies and its potential role in modulating cellular signaling pathways.

Chemical and Physical Properties

This compound is a solid at room temperature with a pungent odor. It is sensitive to light and moisture and should be stored accordingly.

| Property | Value | Reference |

| CAS Number | 3125-73-3 | [1][2] |

| Molecular Formula | C₇H₄INS | [1][3] |

| Molecular Weight | 261.09 g/mol | [1][3] |

| Appearance | White to orange to green powder or lump | [4] |

| Melting Point | 44-49 °C | [3][4] |

| Synonyms | Isothiocyanic Acid 3-Iodophenyl Ester, 1-iodo-3-isothiocyanatobenzene, m-iodophenylisothiocyanate | [4] |

Experimental Protocols

The reactivity of the isothiocyanate group with primary amines, such as the side chain of lysine (B10760008) residues in proteins, makes this compound a useful reagent for bioconjugation.

Radioiodination of Monoclonal Antibodies

This compound is a key reagent for the radioiodination of monoclonal antibodies, enabling their use in radioimmunoassays and other sensitive detection methods.

Objective: To covalently attach a radioiodine atom to a monoclonal antibody via a this compound linker.

Workflow for Radioiodination:

Caption: Synthesis and antibody conjugation of 3-[¹²⁵I]Iodophenyl isothiocyanate.

Detailed Methodology:

-

Synthesis of the Tin Precursor: The synthesis of the radioiodination precursor, 3-tri-n-butylstannylphenylisothiocyanate, is the initial step. This is achieved by reacting 3-bromoaniline with hexabutylditin, followed by treatment with thiophosgene.

-

Radioiodination: The tin precursor is then radioiodinated using Na[¹²⁵I]I in the presence of an oxidizing agent like Iodogen in an organic solvent such as chloroform.

-

Purification: The resulting 3-[¹²⁵I]Iodophenyl isothiocyanate is purified using high-pressure liquid chromatography (HPLC) to remove unreacted iodide and other impurities.

-

Conjugation to Antibody: The purified, radiolabeled this compound is then incubated with the monoclonal antibody in a suitable buffer. The isothiocyanate group reacts with the primary amino groups of lysine residues on the antibody, forming a stable thiourea (B124793) linkage.

-

Removal of Unconjugated Label: The final radioiodinated antibody is separated from unconjugated 3-[¹²⁵I]Iodophenyl isothiocyanate, typically by gel filtration or dialysis.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of isothiocyanates is known to exert significant biological effects, primarily through the induction of apoptosis and modulation of cellular stress responses. The presence of the iodine atom may influence the potency and specificity of these effects.

General Isothiocyanate-Induced Apoptosis Pathway

Isothiocyanates are known to induce apoptosis in cancer cells through multiple mechanisms, often converging on the mitochondrial pathway.

Caption: Generalized mitochondrial pathway of apoptosis induced by isothiocyanates.

This pathway involves the generation of reactive oxygen species (ROS), leading to mitochondrial stress. This stress alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, resulting in the release of cytochrome c from the mitochondria. Cytochrome c then activates a caspase cascade, ultimately leading to programmed cell death.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research:

-

Protein Labeling and Modification: Its ability to react with primary amines allows for the labeling of proteins and peptides for various applications, including structural and functional studies.

-

Development of Diagnostic and Imaging Agents: The incorporation of iodine, which has radioisotoic forms, makes it suitable for developing radiolabeled probes for imaging and diagnostic applications in biological systems.

-

Synthesis of Heterocyclic Compounds: It serves as a precursor in the synthesis of various heterocyclic compounds, which are important scaffolds in pharmaceutical development.

-

Neuroprotective Research: The related compound, 4-iodophenyl isothiocyanate, has shown neuroprotective properties in models of neurodegeneration, suggesting that this compound could be a valuable tool for research in this area.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed and may cause an allergic skin reaction and serious eye irritation. Personal protective equipment, including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. It may also be harmful to aquatic life with long-lasting effects.[5]

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always refer to the relevant safety data sheets (SDS) and established laboratory protocols before handling any chemical substances.

References

An In-depth Technical Guide on the Safety and Handling of 3-Iodophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential biological effects of 3-Iodophenyl isothiocyanate. The information is intended for laboratory personnel and researchers in the fields of chemistry, biology, and drug development.

Chemical and Physical Properties

This compound is a halogenated aromatic isothiocyanate. Its chemical structure and basic properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₇H₄INS | [1] |

| Molecular Weight | 261.09 g/mol | [1] |

| CAS Number | 3125-73-3 | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 45-48 °C | [1] |

| Boiling Point | No data available | |

| Solubility | Insoluble in water, soluble in organic solvents like DMSO and ethanol. | |

| Purity | Typically >98% |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Respiratory Sensitization | - | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Skin Sensitization | - | May cause an allergic skin reaction. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger[1]

Precautionary Statements: [1]

-

Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.

-

Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Storage: Store locked up. Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

| Compound | LD50 (Oral, Rat) | LC50 (Inhalation, Rat) | Reference |

| Phenyl isothiocyanate | 141 mg/kg | No data available | [2] |

| Allyl isothiocyanate | 339 mg/kg | 0.5 - 2 mg/L (4h) | [3][4] |

It is crucial to handle this compound with the assumption that it has a similar or potentially higher toxicity profile than these related compounds due to the presence of the iodine atom.

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generation of dust.

-

Use personal protective equipment (PPE) as detailed below.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Personal Protective Equipment (PPE): [1]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate particulate filter.

Storage: [1]

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and moisture.

-

Store locked up.

First-Aid Measures

In case of exposure, seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

-

Inhalation: If inhaled, remove the person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[1]

-

Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Call a physician immediately.[1]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a physician.[1]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are general protocols for common assays that can be adapted for use with this compound.

Synthesis of Radioiodinated this compound for Antibody Labeling

A method for the synthesis of 3-[¹²⁵I]iodophenyl isothiocyanate has been reported for the purpose of radiolabeling monoclonal antibodies. The synthesis involves a two-step process:

-

Synthesis of the Tin Precursor: 3-Bromoaniline is reacted with hexabutylditin, followed by treatment with thiophosgene (B130339) to yield 3-tri-n-butylstannylphenylisothiocyanate.[5]

-

Radioiodination: The tin precursor is then reacted with Na[¹²⁵I] in the presence of an oxidizing agent such as Iodogen in chloroform (B151607) to produce 3-[¹²⁵I]iodophenyl isothiocyanate. The product can be purified by HPLC.[5]

Note: This is a specialized radiochemical synthesis that should only be performed by trained personnel in a licensed facility.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5%). Replace the medium in the wells with the medium containing the test compound. Include vehicle control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This protocol can be used to investigate the effect of this compound on the expression or phosphorylation of specific proteins involved in signaling pathways.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., p-p65, p-JNK, cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Potential Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the biological activities of other aryl isothiocyanates are well-documented and may provide insights into its potential mechanisms of action. Isothiocyanates are known to induce apoptosis and modulate various signaling pathways in cancer cells.[12][13][14][15]

Induction of Apoptosis

Aryl isothiocyanates can induce apoptosis through the activation of caspases, particularly caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[12][16]

Figure 1: Potential apoptosis induction pathway by this compound.

Modulation of NF-κB Signaling Pathway

Isothiocyanates have been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and inflammation.[14][17][18][19][20] Inhibition of this pathway can lead to decreased expression of anti-apoptotic proteins and pro-inflammatory cytokines.

Figure 2: Potential inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38, are critical in regulating cell proliferation, differentiation, and apoptosis. Isothiocyanates have been shown to activate these pathways, which can lead to either cell survival or apoptosis depending on the cellular context and the duration of the signal.[13][15][21][22]

Figure 3: Potential modulation of MAPK signaling pathways.

Experimental Workflow for Investigating Biological Activity

The following diagram outlines a general workflow for investigating the in vitro biological activity of this compound.

Figure 4: General experimental workflow for in vitro studies.

Disclaimer

This document is intended for informational purposes only and does not constitute professional medical or safety advice. The information provided is based on currently available data, which may be limited for this specific compound. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. Allyl Isothiocyanate - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Development of 3-iodophenylisothiocyanate for radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. origene.com [origene.com]

- 12. Chemopreventive isothiocyanates induce apoptosis and caspase-3-like protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

3-Iodophenyl Isothiocyanate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Iodophenyl Isothiocyanate (3-IPITC), a crucial reagent in bioconjugation, diagnostics, and synthetic chemistry. Understanding these properties is paramount for its effective storage, handling, and application in research and development. While specific quantitative data for 3-IPITC is limited in publicly available literature, this guide synthesizes known information, extrapolates data from structurally related compounds, and provides detailed experimental protocols for in-house determination of these critical parameters.

Core Properties of this compound

This compound is a solid, semi-solid, or liquid at room temperature with a reported melting point in the range of 44-47°C. For optimal stability, it should be stored at room temperature in a dark, inert atmosphere.[1] The isothiocyanate functional group is highly reactive, making the compound susceptible to degradation by nucleophiles, including water.

Solubility Profile

Table 1: Estimated Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Likely soluble |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Likely soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Likely soluble |

| Alcohols | Methanol, Ethanol | Likely soluble, but potential for reaction over time |

| Hydrocarbons | Toluene, Hexanes | Likely soluble in aromatic hydrocarbons, less so in alkanes |

| Aqueous Solutions | Water, Buffers | Very low solubility |

Note: Isothiocyanates can react with protic solvents like alcohols and water. While they may dissolve initially, this can lead to degradation over time. For applications requiring the compound to be in solution for extended periods, aprotic solvents are recommended.

Stability Characteristics

The stability of this compound is a critical consideration for its use in experimental settings. The primary route of degradation for isothiocyanates is hydrolysis, which is influenced by pH and temperature.

pH Stability

Isothiocyanates are generally more stable in acidic conditions and degrade more rapidly as the pH becomes neutral to alkaline.[2][3] Hydrolysis in aqueous media leads to the formation of the corresponding amine.[4] Studies on other isothiocyanates have shown significant degradation at pH 7 and above.[3] For reactions involving 3-IPITC in aqueous buffers, it is advisable to use slightly acidic conditions (pH < 6.5) if compatible with other reagents and biomolecules.

Temperature Stability

Elevated temperatures accelerate the degradation of isothiocyanates.[2] While specific kinetic data for 3-IPITC is unavailable, general guidelines suggest that solutions should be prepared fresh and used promptly. For storage, the compound should be kept at the recommended room temperature and protected from heat sources.

Light Sensitivity

As recommended for storage, this compound should be protected from light, suggesting potential photosensitivity that could lead to degradation.

Table 2: Summary of Factors Affecting this compound Stability

| Factor | Condition | Impact on Stability | Recommendation |

| pH | Acidic (pH < 6.5) | More stable | Use slightly acidic buffers when possible. |

| Neutral to Alkaline (pH ≥ 7) | Prone to hydrolysis | Avoid prolonged exposure; prepare solutions fresh. | |

| Temperature | Elevated temperatures | Increased degradation rate | Avoid heating; store at recommended temperature. |

| Light | Exposure to light | Potential for degradation | Store in a dark container. |

| Nucleophiles | Amines, thiols, water | Reacts to form thioureas, dithiocarbamates, or undergoes hydrolysis | Use aprotic solvents; be mindful of reactive functional groups in the reaction mixture. |

Experimental Protocols

For researchers requiring precise quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.

Protocol 1: Determination of Solubility using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Workflow for Solubility Determination

A schematic outlining the steps for determining the solubility of this compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent of interest.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of 3-IPITC.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Assessment of Stability in Aqueous Buffers

This protocol assesses the stability of 3-IPITC over time at different pH values.

Workflow for Aqueous Stability Assessment

References

The Expanding Role of Iodinated Phenylisothiocyanates in Modern Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated phenylisothiocyanates (PITCs) are a class of organic compounds that have carved a significant niche in the landscape of biochemical research and pharmaceutical development. Characterized by an isothiocyanate functional group (-N=C=S) and one or more iodine atoms on the phenyl ring, these reagents offer a unique combination of reactivity and traceability. The isothiocyanate group provides a reactive handle for covalent modification of primary and secondary amines, most notably the N-terminal amines of peptides and proteins. The iodine atom, on the other hand, serves as a heavy atom for crystallographic phasing, a site for radiolabeling, and a modulator of biological activity. This technical guide provides a comprehensive overview of the core applications of iodinated PITCs, with a focus on their use in peptide sequencing, as neuroprotective agents, in bioconjugation and labeling, and as versatile intermediates in pharmaceutical synthesis.

Core Applications of Iodinated Phenylisothiocyanates

The applications of iodinated phenylisothiocyanates are diverse, leveraging both the reactivity of the isothiocyanate group and the unique properties of the iodine substituent.

Peptide Sequencing: The Edman Degradation

The most well-established application of phenylisothiocyanate and its derivatives is in the Edman degradation, a cornerstone method for determining the amino acid sequence of peptides and proteins.[1] The process involves the sequential removal and identification of N-terminal amino acid residues.

The key steps of the Edman degradation are:

-

Coupling: The peptide is reacted with a phenylisothiocyanate derivative under mildly alkaline conditions to form a phenylthiocarbamoyl-peptide (PTC-peptide).

-

Cleavage: The PTC-peptide is treated with a strong acid, which cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.

-

Conversion: The unstable thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH) amino acid derivative.

-

Identification: The PTH-amino acid is identified by chromatographic methods, typically high-performance liquid chromatography (HPLC).

The cycle is then repeated to identify the subsequent amino acid in the sequence.[1] Iodinated PITCs can be used in this process, and the resulting iodinated PTH-amino acids can be detected with high sensitivity.

-

Materials:

-

Peptide sample (1-10 nmol)

-

4-Iodophenyl isothiocyanate (4-IPITC) solution (10% in pyridine)

-

Coupling buffer: Pyridine/water/triethylamine (80:10:10, v/v/v)

-

Cleavage reagent: Anhydrous trifluoroacetic acid (TFA)

-

Conversion reagent: 25% aqueous TFA

-

Extraction solvent: n-Butyl acetate (B1210297)

-

HPLC system with a C18 column

-

PTH-amino acid standards

-

-

Procedure:

-

Coupling: The peptide is dissolved in coupling buffer, and the 4-IPITC solution is added. The reaction is allowed to proceed for 30 minutes at 50°C. The excess reagent and by-products are removed by extraction with n-butyl acetate.

-

Cleavage: The dried PTC-peptide is treated with anhydrous TFA for 5 minutes at 50°C to cleave the N-terminal amino acid as a thiazolinone derivative.

-

Conversion: The thiazolinone derivative is extracted into n-butyl acetate and then converted to the more stable 4-iodo-PTH-amino acid by heating with 25% aqueous TFA for 30 minutes at 50°C.

-

Identification: The resulting 4-iodo-PTH-amino acid is dried, redissolved in a suitable solvent, and identified by HPLC by comparing its retention time with that of known standards.

-

The remaining peptide is subjected to the next cycle of degradation.

-

Caption: Workflow of the Edman degradation cycle using an iodinated phenylisothiocyanate.

Neuroprotective Agents

Recent studies have highlighted the potential of iodinated phenylisothiocyanates, particularly 4-iodophenyl isothiocyanate (4-IPITC), as neuroprotective agents.[2] These compounds have shown efficacy in various in vitro and in vivo models of neurodegeneration.

The neuroprotective effects of 4-IPITC are believed to be mediated through multiple mechanisms, including the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Caption: Proposed mechanism of Nrf2 activation by iodinated phenylisothiocyanates.

| Assay | Model System | 4-IPITC Concentration | Observed Effect | Reference |

| In vitro neuroprotection | Primary cortical neurons (glutamate excitotoxicity) | 1-10 µM | Significant reduction in cell death | [2] |

| In vitro neuroprotection | Primary cortical neurons (oxygen-glucose deprivation) | 1-10 µM | Significant reduction in cell death | [2] |

| In vivo neurodegeneration | Experimental Autoimmune Encephalomyelitis (EAE) in rats | 10, 20, 40 mg/kg (oral) | Delayed onset and decreased cumulative EAE score | [2] |

| In vivo neurodegeneration | MPTP-induced Parkinson's model in mice | 5 mg/kg (oral) | Potential for dampening toxicity | [2] |

-

Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27 and L-glutamine.

-

Treatment: After 7 days in culture, neurons are pre-treated with varying concentrations of 4-IPITC (e.g., 0.1, 1, 10 µM) for 24 hours.

-

Induction of Neurotoxicity:

-

Glutamate (B1630785) Excitotoxicity: Cells are exposed to 100 µM glutamate for 15 minutes.

-

Oxygen-Glucose Deprivation (OGD): Cells are incubated in a glucose-free medium in a hypoxic chamber (95% N₂, 5% CO₂) for 90 minutes.

-

-

Assessment of Cell Viability: Cell viability is assessed 24 hours after the insult using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Results are expressed as a percentage of the control (untreated) cells. Statistical significance is determined using an appropriate statistical test (e.g., ANOVA).

Bioconjugation and Labeling

The reactivity of the isothiocyanate group towards primary amines makes iodinated PITCs valuable reagents for bioconjugation and labeling of biomolecules such as proteins, peptides, and oligonucleotides. The introduction of an iodine atom allows for:

-

Radiolabeling: Using radioactive isotopes of iodine (e.g., ¹²⁵I, ¹³¹I, ¹²³I), biomolecules can be radiolabeled for use in various applications, including radioimmunoassays (RIA), single-photon emission computed tomography (SPECT), and positron emission tomography (PET).

-

X-ray Crystallography: The heavy iodine atom can aid in solving the phase problem in X-ray crystallography of proteins and other macromolecules.

-

Mass Spectrometry: Derivatization with iodinated PITCs can improve the ionization efficiency and fragmentation behavior of peptides in mass spectrometry-based proteomics.[4]

Caption: General workflow for the radiolabeling of an antibody with a radioiodinated PITC.

Intermediates in Pharmaceutical Synthesis

Iodinated phenylisothiocyanates serve as versatile building blocks in the synthesis of a wide range of pharmaceutical compounds.[5] The isothiocyanate group can be converted into various other functional groups, such as thioureas, thioamides, and thiazoles, which are common motifs in drug molecules. The iodine atom provides a site for further functionalization through reactions like Suzuki, Sonogashira, and Heck coupling, allowing for the construction of complex molecular architectures.

Conclusion

Iodinated phenylisothiocyanates are powerful and versatile tools for researchers, scientists, and drug development professionals. Their well-established role in peptide sequencing continues to be indispensable for protein characterization. Furthermore, emerging applications in neuroprotection, bioconjugation, and pharmaceutical synthesis highlight the expanding utility of these compounds. The unique combination of the reactive isothiocyanate group and the versatile iodine atom ensures that iodinated PITCs will remain at the forefront of biochemical and medicinal chemistry research for the foreseeable future.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-iodophenyl isothiocyanate: a neuroprotective compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]

- 4. Photodissociation tandem mass spectrometry at 266 nm of an aliphatic peptide derivatized with phenyl isothiocyanate and 4-sulfophenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

3-Iodophenyl Isothiocyanate: A Technical Guide for Use as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction